molecular formula C7H8N4O B1523635 2-(9H-Purin-6-YL)-ethanol CAS No. 948037-49-8

2-(9H-Purin-6-YL)-ethanol

Cat. No.: B1523635
CAS No.: 948037-49-8
M. Wt: 164.16 g/mol
InChI Key: RJKTVTLFAQBPOJ-UHFFFAOYSA-N
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Description

2-(9H-Purin-6-YL)-ethanol is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and DNA Interaction

A study by Favier et al. (2001) explores the solution structure of a complex formed between DNA and a derivative of 2-(9H-Purin-6-yl)-ethanol, highlighting its potential as a new antitumor drug. This research, using NMR spectroscopy and molecular dynamic simulations, indicates that the drug molecule intercalates between DNA bases, enhancing drug/DNA affinity through hydrogen bonding, thus offering insights into designing new antineoplastic agents Favier et al., 2001.

Chemical and Thermal Cleavage in Polymer Chemistry

Elladiou and Patrickios (2012) discuss the application of a related compound, 2-(pyridin-2-yl)ethanol, as a protective group for carboxylic acids, demonstrating its utility in polymer chemistry. This substance allows selective removal after polymerization, either chemically under alkaline conditions or thermally, which is significant for synthesizing polymers with specific structural features Elladiou & Patrickios, 2012.

Pharmacokinetic and Pharmacodynamic Interactions

Chan and Anderson (2014) reviewed the pharmacokinetic and pharmacodynamic interactions with ethanol, noting the complexities involved in studying long-term ethanol use and its effects on drug interactions. This research is crucial for understanding how ethanol metabolism affects the efficacy and safety of pharmacological treatments Chan & Anderson, 2014.

Fuel and Energy Applications

Research on the combustion chemistry of alcohols by Sarathy et al. (2014) provides a comprehensive overview of the use of ethanol and other alcohols as renewable fuels, including their physical-chemical properties, combustion characteristics, and potential as alternatives to fossil fuels. This study emphasizes the environmental benefits and challenges of utilizing ethanol in modern engine technologies Sarathy et al., 2014.

Ethanol in Direct Fuel Cells

A study by Kowal et al. (2009) introduces a ternary PtRhSnO2/C electrocatalyst for the efficient oxidation of ethanol in direct ethanol fuel cells (DEFCs). This catalyst facilitates the C-C bond splitting in ethanol at room temperature, a critical step towards the commercialization of DEFCs. This research highlights the synergistic effects of the catalyst's components on its activity and points towards advancements in fuel cell technology Kowal et al., 2009.

Mechanism of Action

Target of Action

The primary target of 2-(9H-Purin-6-YL)-ethanol is the Cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its activity is required for cells to move past certain checkpoints, ensuring proper cell division.

Mode of Action

This compound interacts with its target, Cyclin-dependent kinase 2, by binding to the enzyme’s active site. This binding can inhibit the enzyme’s activity, leading to a halt in the cell cycle progression .

Biochemical Pathways

The inhibition of Cyclin-dependent kinase 2 affects the cell cycle regulation pathway. This can lead to the arrest of cell division, preventing the proliferation of cells. The downstream effects of this action can include the suppression of tumor growth in cancerous cells .

Pharmacokinetics

It is known that the compound is extensively metabolized, with less than 2% of the dose recovered as unchanged drug . This suggests that the compound undergoes significant first-pass metabolism, which could impact its bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of Cyclin-dependent kinase 2, leading to a halt in cell cycle progression. On a cellular level, this can result in the arrest of cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Properties

IUPAC Name

2-(7H-purin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKTVTLFAQBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694981
Record name 2-(7H-Purin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948037-49-8
Record name 9H-Purine-6-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948037-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(7H-Purin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.